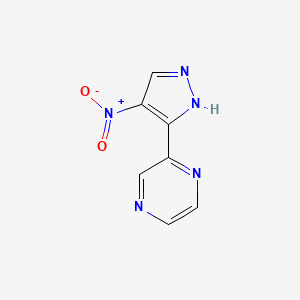
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of a nitro group at the 4-position of the pyrazole ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyrazine typically involves the reaction of pyrazine derivatives with nitro-substituted pyrazoles. One common method involves the condensation of 4-nitro-3-pyrazolecarboxaldehyde with pyrazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazines: Nucleophilic substitution reactions yield various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitro-1H-pyrazol-3-yl)pyridine
- 2-(4-Nitro-1H-pyrazol-3-yl)quinoline
- 2-(4-Nitro-1H-pyrazol-3-yl)benzene
Uniqueness
2-(4-Nitro-1H-pyrazol-3-yl)pyrazine is unique due to the presence of both pyrazine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5N5O2 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)pyrazine |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-4-10-11-7(6)5-3-8-1-2-9-5/h1-4H,(H,10,11) |
InChI Key |
IABMYROFIVCJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















